molecular formula C17H16FN3O2 B2794421 2-Fluoro-N-[1-(4-methylphenyl)-2-oxopyrrolidin-3-YL]pyridine-4-carboxamide CAS No. 1436013-73-8

2-Fluoro-N-[1-(4-methylphenyl)-2-oxopyrrolidin-3-YL]pyridine-4-carboxamide

Cat. No.: B2794421
CAS No.: 1436013-73-8
M. Wt: 313.332
InChI Key: VKTCNILFPUCDTD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated pyridines, such as “2-Fluoro-N-[1-(4-methylphenyl)-2-oxopyrrolidin-3-YL]pyridine-4-carboxamide”, is a topic of interest in the field of chemistry . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .

Scientific Research Applications

Kinase Inhibition

The compound has been identified within the context of kinase inhibitors, with research indicating its potential in targeting the Met kinase superfamily. This is significant in cancer research, where selective inhibition of specific kinases can lead to improved therapeutic outcomes. For example, Schroeder et al. (2009) discovered a selective and orally efficacious inhibitor of the Met kinase superfamily, demonstrating its role in tumor stasis in preclinical models Schroeder et al., 2009.

Anticancer Activity

The compound is also part of studies exploring its anticancer properties through various mechanisms, including interference with tubulin polymerization, a process critical for cell division. Jayarajan et al. (2019) synthesized related compounds and analyzed their potential in inhibiting tubulin polymerization, suggesting anticancer activity Jayarajan et al., 2019.

Molecular Structure Studies

Research has delved into the molecular structure of related compounds to understand their interactions at the atomic level, which is crucial for designing more effective therapeutic agents. Wilson and Munro (2010) studied the crystal structures of para-substituted aryl derivatives of pyridine carboxamides, illuminating the roles of unconventional hydrogen bonding and π-stacking in their stability and reactivity Wilson & Munro, 2010.

Synthesis and Chemical Properties

Efforts to synthesize and characterize compounds within this chemical family have led to insights into their properties and potential applications. The synthesis approaches and characterization of these compounds contribute to our understanding of their reactivity and potential use in medicinal chemistry Tamazyan et al., 2007.

Antitubercular and Antibacterial Activities

Compounds in this category have been screened for their antitubercular and antibacterial activities, indicating their potential as novel agents in combating infectious diseases. Bodige et al. (2020) synthesized derivatives and screened them for antitubercular and antibacterial activities, identifying potent agents that could serve as foundations for developing new treatments Bodige et al., 2020.

Properties

IUPAC Name

2-fluoro-N-[1-(4-methylphenyl)-2-oxopyrrolidin-3-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2/c1-11-2-4-13(5-3-11)21-9-7-14(17(21)23)20-16(22)12-6-8-19-15(18)10-12/h2-6,8,10,14H,7,9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTCNILFPUCDTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCC(C2=O)NC(=O)C3=CC(=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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